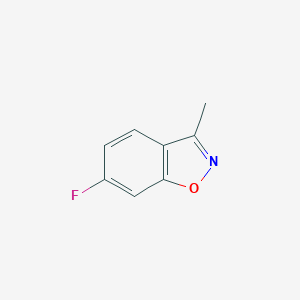

6-Fluoro-3-methyl-1,2-benzoxazole

Overview

Description

6-Fluoro-3-methyl-1,2-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds consisting of a benzene ring fused to an oxazole ring. The presence of a fluorine atom at the 6th position and a methyl group at the 3rd position makes this compound unique. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Target of Action

6-Fluoro-3-methyl-1,2-benzoxazole is a derivative of benzoxazole, a heterocyclic compound that has been extensively used in drug discovery . Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .

Mode of Action

Benzoxazole derivatives have been found to interact with their targets in various ways, leading to changes in cellular processes . For example, some benzoxazole derivatives are selective inhibitors of the enzyme acetylcholinesterase (AChE), which are used for the treatment of Alzheimer’s disease .

Biochemical Pathways

Benzoxazole derivatives have been known to affect a wide range of metabolic pathways and cellular processes in cancer pathology .

Pharmacokinetics

The limitations associated with antimicrobial agents, including this compound, are toxicity, resistance to existing drugs by altering the gene sequence, and pharmacokinetic differences .

Result of Action

One of the synthesized compounds showed antibacterial effect against staphylococcus aureus (mtcc 3160) at a concentration of 50 μg per well .

Action Environment

The design and development of new drugs with potential antimicrobial activity, including this compound, are needed to improve the quality of life and open a window for exploring many areas of medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methyl-1,2-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate fluorinated reagents. One common method is the reaction of 2-aminophenol with 2-fluoroacetophenone under acidic conditions to form the desired benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, metal catalysts such as palladium or copper can be employed to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methyl-1,2-benzoxazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced benzoxazole derivatives.

Substitution: The fluorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of benzoxazole oxides.

Reduction: Formation of reduced benzoxazole derivatives.

Substitution: Formation of substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

6-Fluoro-3-methyl-1,2-benzoxazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

6-Fluoro-1,2-benzoxazole: Lacks the methyl group at the 3rd position.

3-Methyl-1,2-benzoxazole: Lacks the fluorine atom at the 6th position.

6-Chloro-3-methyl-1,2-benzoxazole: Contains a chlorine atom instead of fluorine at the 6th position.

Uniqueness

6-Fluoro-3-methyl-1,2-benzoxazole is unique due to the presence of both the fluorine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, while the methyl group can affect its binding affinity to molecular targets.

Biological Activity

6-Fluoro-3-methyl-1,2-benzoxazole is a heterocyclic compound belonging to the benzoxazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine, particularly focusing on its antimicrobial and anticancer activities.

Chemical Structure and Properties

This compound has the molecular formula C_8H_6F_N_O and features a fluorine atom at the 6th position and a methyl group at the 3rd position of the benzoxazole ring. This unique structure influences its chemical reactivity and biological activity, enhancing stability and lipophilicity while affecting binding affinity to various molecular targets.

The mechanism of action for this compound involves several biochemical pathways:

- Target Interaction : The compound interacts with various biological targets such as DNA topoisomerases, protein kinases, and cyclooxygenases, which are crucial in cancer proliferation and other diseases .

- Non-Covalent Interactions : The structural features allow for π-π stacking and hydrogen bonding with target molecules, facilitating effective interaction with cellular processes.

- Biochemical Pathways : It affects metabolic pathways involved in cancer pathology and other diseases by modulating enzyme activity and influencing cell signaling pathways .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Notably, it has been tested against various bacterial strains:

- Bacterial Strains Tested : The compound showed antibacterial effects against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well.

- Minimum Inhibitory Concentrations (MIC) : Studies have reported varying MIC values for different derivatives of benzoxazole compounds, indicating selective activity against Gram-positive bacteria like Bacillus subtilis and antifungal properties against pathogens such as Candida albicans .

Anticancer Activity

The anticancer potential of this compound is notable:

- Cell Lines Tested : It has demonstrated cytotoxic effects on multiple cancer cell lines including breast (MCF-7), lung (A549), liver (HepG2), prostate (PC3), and colorectal (HCT-116) cancer cells .

- Structure–Activity Relationship : A structure–activity relationship study revealed that modifications to the benzoxazole scaffold could enhance anticancer efficacy while reducing toxicity to normal cells, suggesting a promising avenue for drug development .

Case Studies

Several studies have highlighted the biological activity of benzoxazole derivatives:

- Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of various benzoxazole derivatives, revealing selective action against specific bacterial strains. The results indicated that some derivatives had low toxicity towards normal cells while being effective against cancer cells .

- Anticancer Screening : In vitro assays using MTT assays demonstrated that certain synthesized derivatives of 6-fluoro compounds exhibited significant antiproliferative effects on human carcinoma cells. This suggests their potential as therapeutic agents in oncology .

Summary Table of Biological Activities

| Biological Activity | Effectiveness | Notable Findings |

|---|---|---|

| Antimicrobial | Moderate | Active against Staphylococcus aureus and Bacillus subtilis; antifungal activity against Candida albicans |

| Anticancer | High | Cytotoxic to various cancer cell lines; selective toxicity towards cancer cells over normal cells |

| Structure–Activity | Enhancements | Modifications can improve efficacy and reduce toxicity |

Properties

IUPAC Name |

6-fluoro-3-methyl-1,2-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c1-5-7-3-2-6(9)4-8(7)11-10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTCUAJRDGGWPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC2=C1C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80621050 | |

| Record name | 6-Fluoro-3-methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117933-03-6 | |

| Record name | 6-Fluoro-3-methyl-1,2-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80621050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.